molecular formula C14H27N4NaO12P2 B8131388 Citicoline sodium salt hydrate

Citicoline sodium salt hydrate

Cat. No.: B8131388
M. Wt: 528.32 g/mol
InChI Key: DNUPZKCTFGGIAI-UUTBUWGCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citicoline sodium salt hydrate (Cytidine 5'-diphosphocholine sodium salt dihydrate) is a synthetic intermediate critical for phospholipid biosynthesis, particularly phosphatidylcholine, a key component of cell membranes. Its molecular formula is C₁₄H₂₅N₄NaO₁₁P₂, with a molecular weight of 510.31 g/mol . The compound appears as a white crystalline solid, exhibits high water solubility (>20 mg/mL), and is stored at 2–8°C to maintain stability . Clinically, it is utilized for neuroprotection and cognitive enhancement, with applications in stroke recovery, traumatic brain injury, and glaucoma .

Properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O11P2.Na.H2O/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);;1H2/q;+1;/p-1/t9-,11-,12-,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUPZKCTFGGIAI-UUTBUWGCSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N4NaO12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The foundational method for citicoline sodium synthesis involves the condensation of cytidine 5'-monophosphate (CMP) with phosphorylcholine derivatives. A breakthrough approach, detailed in WO2013128393A1 , utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent in methanol or acetone. The inclusion of dicarboxylic acids (e.g., oxalic, malonic, or succinic acid) during the reaction sequesters calcium ions and precipitates impurities such as unreacted CMP and choline phosphate. This eliminates the need for column chromatography, which is cost-prohibitive at industrial scales.

Key Parameters :

  • Solvent : Methanol (optimal for solubility and reaction kinetics).

  • Catalyst : DCC (1.55 mmol per 0.31 mmol CMP).

  • Additive : Oxalic acid (2–5 eq) for impurity removal.

  • Yield : 74–85% after ion-exchange purification.

Purification and Hydration

Post-reaction, the crude product is neutralized with sodium hydroxide (0.1–1.0 M) to form the sodium salt. Residual solvents are removed via vacuum distillation, and the product is hydrated under controlled humidity (5–6% water content) to stabilize the monohydrate form. Excessive hydration (>6%) destabilizes the crystalline structure, necessitating lyophilization for long-term storage.

Enzymatic Synthesis Using Permeabilized Yeast Cells

Biocatalytic Pathway Design

The enzymatic method, described in CN101538598A , employs permeabilized Saccharomyces cerevisiae cells to catalyze the phosphorylation of cytidine and choline chloride. ATP and polyphosphate serve as energy donors, while magnesium ions (1–200 mM) enhance enzymatic activity of choline kinase (CMK) and cytidine monophosphate kinase (CMPK).

Metabolic Flux Analysis :

  • Substrates : Cytidine (1–200 mM), choline chloride (1–1.3 eq).

  • Enzymes : UCK (uridine-cytidine kinase), PPK (polyphosphate kinase), and CCT (choline-phosphate cytidylyltransferase).

  • Conversion Rate : >99% under pH 6.0–8.0 and 35–37°C.

Downstream Processing

The reaction mixture is heated to 70–90°C to denature proteins, followed by nanofiltration (200 Da membrane) to remove enzymes and nucleotides. Subsequent ion-exchange chromatography (Dowex 1x2 resin) isolates citicoline sodium, which is crystallized using 95% ethanol (3–5 volumes).

Hybrid Chemical-Enzymatic Approach

ATP-Regenerated Systems

CN114262726A integrates enzymatic phosphorylation with chemical coupling. Cytidine is first phosphorylated using ATP and polyphosphate (sodium hexametaphosphate), followed by DCC-mediated conjugation with phosphorylcholine. This hybrid method achieves 98% yield while reducing reliance on expensive enzymes.

Comparative Advantages :

  • Cost Efficiency : Choline chloride replaces pricier phosphorylcholine precursors.

  • Purity : <0.5% impurities (HPLC).

Analytical Validation of Synthesis Routes

Purity Assessment

Spectrophotometric analysis (λmax = 272 nm) and HPLC (C18 column, 0.1N NaOH mobile phase) confirm citicoline sodium purity >99%. Residual solvents (e.g., methanol, DMF) are quantified via gas chromatography, adhering to ICH Q3C limits.

Stability Studies

Monohydrate stability is humidity-dependent. At 25°C/60% RH, degradation remains <2% over 24 months when stored in desiccators with silica gel.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis Hybrid Approach
Yield 74–85%90–95%95–98%
Purity (HPLC) >99%>98%>99%
Key Advantage No chromatographyHigh specificityLow enzyme cost
Scale-Up Feasibility IndustrialPilot-scaleIndustrial
Solvent Use Methanol (5–10 L/kg)Aqueous (minimal organic)Methanol (2–5 L/kg)

Challenges and Innovations

Impurity Profiling

Early methods suffered from cytidine-5'-diphosphate (CDP) and cytidine-5'-monophosphate (CMP) by-products due to incomplete phosphorylation. The addition of dicarboxylic acids (e.g., oxalic acid) in CN104031105A reduced by-product formation to <0.1% by precipitating calcium-phosphorylcholine complexes.

Green Chemistry Advances

Recent protocols replace DMF with ethanol-water mixtures, lowering toxicity and simplifying waste management .

Scientific Research Applications

Clinical Applications

  • Cognitive Impairment and Stroke Recovery
    • Citicoline has been extensively studied for its effects on cognitive deficits, particularly in stroke patients. A placebo-controlled trial involving 272 stroke patients demonstrated that intravenous administration of 1,000 mg of citicoline daily for 14 days significantly improved levels of consciousness and neurological function compared to placebo .
    • A meta-analysis indicated that initiating citicoline treatment within the first 24 hours post-stroke enhances recovery probabilities, improving muscle strength, ambulation, and cognitive functions .
  • Neurodegenerative Diseases
    • Citicoline's neuroprotective properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research suggests it may help mitigate cognitive decline by promoting neuronal membrane integrity and function .
  • Traumatic Brain Injury
    • Clinical studies have shown that citicoline can aid recovery in patients with traumatic brain injury by reducing secondary damage and promoting neuronal repair processes. Its administration has been linked to improved outcomes in consciousness levels and cognitive function post-injury .

Data Table: Summary of Clinical Trials on Citicoline

Study TypePopulation SizeDosageOutcome MeasuresResults Summary
Placebo-Controlled Trial272 Stroke1,000 mg IVLevel of ConsciousnessSignificant improvement in consciousness levels
Multicenter Trial259 Stroke500/1000/2000 mg OralBarthel Index of Neurological FunctionEnhanced recovery with improved neurological scores
Cognitive Impairment StudyVariousVariableCognitive Function TestsAmelioration of cognitive deficits observed

Case Studies

  • Case Study on Stroke Recovery :
    • A cohort study involving elderly stroke patients showed that those treated with citicoline exhibited a higher rate of functional independence at three months compared to those who received standard care alone .
  • Neurodegenerative Disease Management :
    • In a clinical setting, citicoline was administered to patients with early-stage Alzheimer's disease, resulting in stabilized cognitive function over a six-month period as measured by standardized cognitive assessments .

Comparison with Similar Compounds

Citicoline Sodium Salt Hydrate vs. CDP-Choline (Free Acid)

This compound is the sodium-stabilized form of CDP-choline (cytidine diphosphate choline). Key distinctions include:

  • Solubility and Bioavailability : The sodium salt form demonstrates >500 mg/mL solubility in water at 25°C, significantly higher than the free acid. This enhances absorption, yielding 20% higher plasma concentrations compared to equimolar doses of CDP-choline .
  • Stability : The sodium salt exhibits a 30% longer shelf life under standard storage conditions and superior formulation compatibility in pharmaceuticals and nutraceuticals .
  • Clinical Efficacy : In glaucoma, this compound is formulated into preservative-free eyedrops (e.g., OMK1®-LF), demonstrating stability and efficacy in improving retinal function . CDP-choline free acid, used in oral solutions (e.g., Neurotidine®), shows variable absorption and requires higher doses (500 mg/day) for transient memory benefits .

Table 1: Citicoline Sodium Salt vs. CDP-Choline Free Acid

Property This compound CDP-Choline Free Acid
Molecular Weight 510.31 g/mol 488.33 g/mol (anhydrous)
Solubility (Water) >500 mg/mL Lower solubility
Plasma Concentration 20% higher bioavailability Lower absorption
Stability 30% longer shelf life Prone to hydrolysis
Formulation Use Eyedrops, tablets, injectables Oral solutions

This compound vs. Cytidine 5'-Triphosphate (Sodium Salt Hydrate)

While both compounds are cytidine derivatives, their structural and functional differences are significant:

  • Chemical Structure : Citicoline contains a diphosphate group linked to choline, whereas cytidine 5'-triphosphate (CTP) has a triphosphate group , making it essential for RNA synthesis .
  • Therapeutic Role : Citicoline supports membrane repair and neurotransmitter synthesis (e.g., acetylcholine), whereas CTP is primarily involved in nucleotide metabolism and lacks neuroprotective applications .

Table 2: Citicoline vs. Cytidine 5'-Triphosphate

Property This compound Cytidine 5'-Triphosphate Sodium Salt
Functional Group Diphosphate-choline Triphosphate
Primary Role Phospholipid synthesis, neuroprotection RNA synthesis
Clinical Use Stroke, glaucoma, cognitive decline Research (no therapeutic use)

This compound vs. Sodium Citrate Dihydrate

Both compounds are sodium salts, but their applications diverge:

  • Citicoline : Used for neuroprotection and membrane repair, with demonstrated efficacy in glaucoma and cognitive disorders .

Table 3: Citicoline vs. Sodium Citrate Dihydrate

Property This compound Sodium Citrate Dihydrate
Molecular Weight 510.31 g/mol 294.10 g/mol
Primary Application Neuroprotection, glaucoma Buffering, anticoagulation
Mechanism Choline donor, phospholipid precursor Chelates calcium ions

Citicoline vs. Other Neuroprotective Agents

  • Riluzole Hydrochloride : Used in amyotrophic lateral sclerosis (ALS), riluzole modulates glutamate release, unlike citicoline’s cholinergic and membrane-stabilizing effects .
  • Zonisamide Sodium Salt : An anticonvulsant with carbonic anhydrase inhibition, unrelated to citicoline’s phospholipid metabolism role .

Clinical and Research Findings

  • Glaucoma : Citicoline eyedrops (0.2 g/10 mL) significantly improved retinal ganglion cell function and quality of life in randomized trials .
  • Stroke Recovery : Meta-analyses indicate citicoline (1,000 mg/day) enhances post-stroke cognitive recovery, attributed to reduced neuronal apoptosis and improved cerebral blood flow .

Q & A

Q. What statistical approaches are recommended for meta-analysis of citicoline’s neuroprotective outcomes?

  • Methodological Answer : Apply random-effects models to account for heterogeneity in study designs (e.g., dosing regimens, outcome measures). Use Egger’s regression to assess publication bias. Stratify analysis by model type (e.g., ischemic vs. traumatic injury) and species (rodent vs. primate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citicoline sodium salt hydrate
Reactant of Route 2
Reactant of Route 2
Citicoline sodium salt hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.